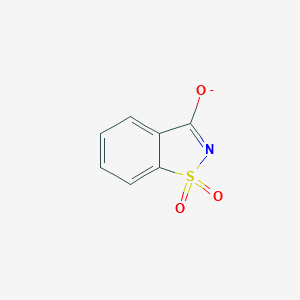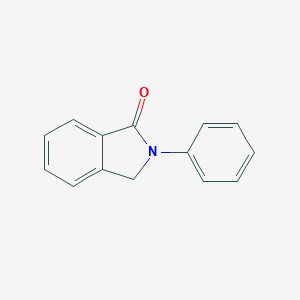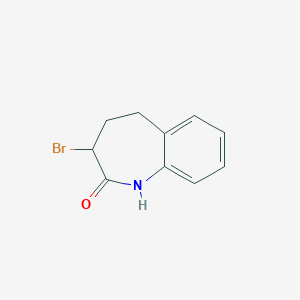![molecular formula C17H25ClN2O2S B185029 1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine CAS No. 6036-68-6](/img/structure/B185029.png)
1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine, commonly known as ML204, is a small molecule that has been extensively studied for its potential use as a research tool in neuroscience. It was first synthesized in 2009 by researchers at Emory University and has since been used in numerous studies to investigate the role of ion channels in neuronal function and disease.
Wirkmechanismus
ML204 is a selective inhibitor of the K2P channel, TREK-1. By blocking the activity of TREK-1, ML204 increases the excitability of neurons, making them more likely to fire action potentials. This effect has been shown to be beneficial in animal models of depression, where ML204 has been found to have antidepressant-like effects.
Biochemical and Physiological Effects
ML204 has been shown to have a number of biochemical and physiological effects in animal models. In addition to its antidepressant-like effects, ML204 has been found to have analgesic effects in models of neuropathic pain, as well as anti-epileptic effects in models of epilepsy. ML204 has also been shown to have a neuroprotective effect in models of ischemic stroke, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of ML204 as a research tool is its selectivity for TREK-1. This allows researchers to investigate the specific role of this channel in neuronal function and disease, without the confounding effects of other ion channels. However, one limitation of ML204 is its relatively low potency, which may limit its usefulness in certain experimental settings.
Zukünftige Richtungen
There are numerous future directions for research on ML204 and its potential therapeutic applications. One area of interest is the development of more potent and selective inhibitors of TREK-1, which may have greater therapeutic potential. Additionally, further research is needed to investigate the potential use of ML204 in the treatment of neurological disorders, including depression, pain, and epilepsy. Finally, the role of other K2P channels in neuronal function and disease remains poorly understood, and future research may uncover additional targets for the development of novel therapeutics.
Synthesemethoden
The synthesis of ML204 involves several steps, starting with the reaction of 4-chlorobenzene sulfonamide with cycloheptylamine to form the intermediate 1-(4-chlorophenylsulfonyl)cycloheptylamine. This intermediate is then reacted with piperazine to yield the final product, ML204. The synthesis is relatively straightforward and can be performed in a laboratory setting with standard equipment and reagents.
Wissenschaftliche Forschungsanwendungen
ML204 has been primarily used as a research tool to investigate the role of two-pore domain potassium (K2P) channels in neuronal function and disease. K2P channels are a family of ion channels that play a critical role in regulating the resting membrane potential of neurons and are implicated in numerous neurological disorders, including epilepsy, pain, and depression.
Eigenschaften
CAS-Nummer |
6036-68-6 |
|---|---|
Produktname |
1-[(4-Chlorophenyl)sulfonyl]-4-cycloheptylpiperazine |
Molekularformel |
C17H25ClN2O2S |
Molekulargewicht |
356.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)sulfonyl-4-cycloheptylpiperazine |
InChI |
InChI=1S/C17H25ClN2O2S/c18-15-7-9-17(10-8-15)23(21,22)20-13-11-19(12-14-20)16-5-3-1-2-4-6-16/h7-10,16H,1-6,11-14H2 |
InChI-Schlüssel |
RJBNYCKVNZUKBT-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








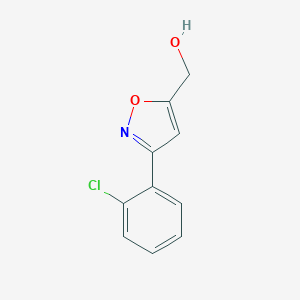

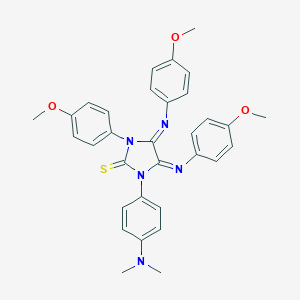
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)

